REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:10]([O:15]C)(=[O:14])[C:11]([CH3:13])=[CH2:12].C(OOC([O-])=O)(OC(C)C)=O>C(Cl)Cl>[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:10]([O-:15])(=[O:14])[C:11]([CH3:13])=[CH2:12]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC=C
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
isopropyl peroxydicarbonate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)C)OOC(=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bottle was sealed
|
Type
|
TEMPERATURE
|
Details
|
The bottle was then heated at 50 degrees Centigrade in a water bath for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The bottle was then removed from the water bath
|
Type
|
CUSTOM
|
Details
|
the polymer isolated by extraction with methanol
|
Type
|
CUSTOM
|
Details
|
to precipitate polymer
|
Type
|
CUSTOM
|
Details
|
The polymer was then dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:10]([O:15]C)(=[O:14])[C:11]([CH3:13])=[CH2:12].C(OOC([O-])=O)(OC(C)C)=O>C(Cl)Cl>[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:10]([O-:15])(=[O:14])[C:11]([CH3:13])=[CH2:12]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC=C
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
isopropyl peroxydicarbonate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)C)OOC(=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bottle was sealed
|
Type
|
TEMPERATURE
|
Details
|
The bottle was then heated at 50 degrees Centigrade in a water bath for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The bottle was then removed from the water bath
|
Type
|
CUSTOM
|
Details
|
the polymer isolated by extraction with methanol
|
Type
|
CUSTOM
|
Details
|
to precipitate polymer
|
Type
|
CUSTOM
|
Details
|
The polymer was then dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:10]([O:15]C)(=[O:14])[C:11]([CH3:13])=[CH2:12].C(OOC([O-])=O)(OC(C)C)=O>C(Cl)Cl>[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:10]([O-:15])(=[O:14])[C:11]([CH3:13])=[CH2:12]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC=C
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
isopropyl peroxydicarbonate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)C)OOC(=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bottle was sealed
|
Type
|
TEMPERATURE
|
Details
|
The bottle was then heated at 50 degrees Centigrade in a water bath for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The bottle was then removed from the water bath
|
Type
|
CUSTOM
|
Details
|
the polymer isolated by extraction with methanol
|
Type
|
CUSTOM
|
Details
|
to precipitate polymer
|
Type
|
CUSTOM
|
Details
|
The polymer was then dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |